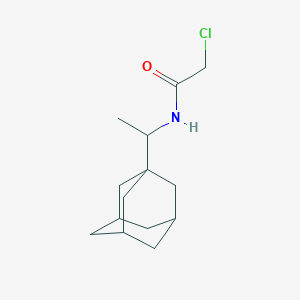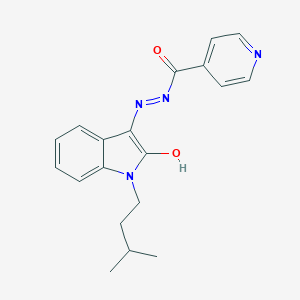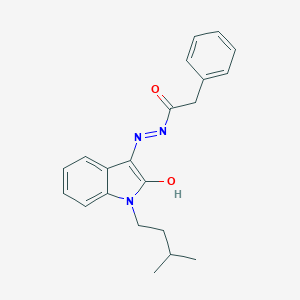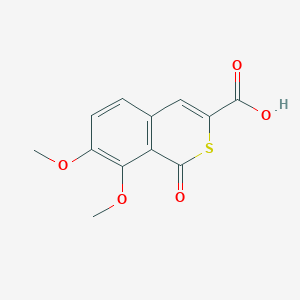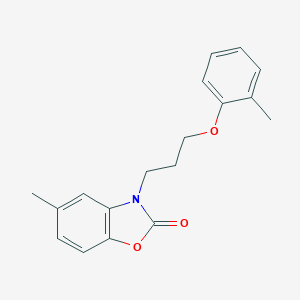![molecular formula C16H15NO3S B353021 3-(2-(4-メトキシフェノキシ)エチル)ベンゾ[d]チアゾール-2(3H)-オン CAS No. 853750-24-0](/img/structure/B353021.png)
3-(2-(4-メトキシフェノキシ)エチル)ベンゾ[d]チアゾール-2(3H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . They are known for their various biological activities, including anti-inflammatory, analgesic, and antimicrobial properties .
Synthesis Analysis
Benzothiazoles can be synthesized from commercially available building blocks, such as benzo[d]thiazole-2-thiol and primary and secondary amines . The synthesis process involves a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or a S-oxidation/S-F bond formation/SuFEx approach .Molecular Structure Analysis
The structure configuration of newly synthesized benzothiazoles can be determined by elemental analysis and various spectroscopic techniques, including IR, HNMR, and GCMS .Chemical Reactions Analysis
Benzothiazoles can undergo various chemical reactions. For example, the labile N-H bond in N-monoalkylated benzothiazole sulfonamides allows for the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .作用機序
Target of Action
Benzothiazole derivatives have been reported to exhibit a broad spectrum of biological effects, suggesting they may interact with multiple targets .
Mode of Action
Benzothiazole derivatives have been shown to exhibit antimicrobial activity, suggesting they may interact with bacterial cell membranes or intracellular targets .
Biochemical Pathways
It’s known that bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Result of Action
Benzothiazole derivatives have been shown to inhibit the proliferation of various cancer cells and decrease the activity of inflammatory factors .
実験室実験の利点と制限
One of the main advantages of 3-(2-(4-methoxyphenoxy)ethyl)benzo[d]thiazol-2(3H)-one is its potential therapeutic applications in various fields, including cancer research, inflammation, and neurodegenerative diseases. It also has a relatively simple synthesis method, making it easy to produce in large quantities.
However, one of the limitations of 3-(2-(4-methoxyphenoxy)ethyl)benzo[d]thiazol-2(3H)-one is its poor solubility in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in certain applications.
将来の方向性
There are many potential future directions for the research of 3-(2-(4-methoxyphenoxy)ethyl)benzo[d]thiazol-2(3H)-one. One possible direction is to further investigate its potential therapeutic applications in various fields, including cancer research, inflammation, and neurodegenerative diseases.
Another possible direction is to develop more effective formulations of 3-(2-(4-methoxyphenoxy)ethyl)benzo[d]thiazol-2(3H)-one that can improve its solubility and increase its half-life. This could potentially enhance its effectiveness in certain applications.
Overall, 3-(2-(4-methoxyphenoxy)ethyl)benzo[d]thiazol-2(3H)-one has shown great potential as a therapeutic agent in various fields, and further research is needed to fully explore its potential applications.
合成法
The synthesis of 3-(2-(4-methoxyphenoxy)ethyl)benzo[d]thiazol-2(3H)-one involves the reaction of 2-mercaptobenzoic acid with 2-chloroethyl ether in the presence of a base to form 2-(2-chloroethoxy)benzoic acid. This intermediate compound is then reacted with 4-methoxyphenol in the presence of a dehydrating agent to form 3-(2-(4-methoxyphenoxy)ethyl)benzo[d]thiazol-2(3H)-one.
科学的研究の応用
医薬品化学および創薬
概要: 3-(2-(4-メトキシフェノキシ)エチル)ベンゾ[d]チアゾール-2(3H)-オン(化合物Aと呼ばれる)は、新規薬剤の設計のための足場として有望であることが示されています。研究者らは、特定の酵素や受容体を阻害する可能性を探求してきました。
PTP1B阻害: 化合物Aは、プロテインチロシンホスファターゼ1B(PTP1B)阻害剤として研究されています。PTP1Bは、インスリンシグナル伝達およびグルコース恒常性に重要な役割を果たしています。 PTP1Bの阻害は、インスリン感受性を高める可能性があり、2型糖尿病の治療上の意義を持つ可能性があります .
抗がん特性
概要: 化合物A中のベンゾチアゾール部分は、その潜在的な抗がん活性のために注目を集めています。研究者らは、誘導体を合成し、さまざまな癌細胞株に対するそれらの効果を評価してきました。
抗がん活性: 合成された化合物の中で、3-(2-(ベンゾ[d]チアゾール-2-イルチオ)アセトアミド)-4-メチル安息香酸(化合物B)は、プロテインチロシンホスファターゼ1B(PTP1B)に対する良好な阻害活性を示し、糖尿病ラットにおいて抗高血糖効果を示しました . 化合物A誘導体のさらなる探求により、追加の抗がん特性が明らかになる可能性があります。
材料科学および有機合成
概要: 化合物Aを合成するために使用される直接C–S/C–N結合形成反応は注目に値します。 これは、外部触媒、遷移金属、塩基、配位子、または酸化剤を必要とせずに起こり、効率的で持続可能なプロセスになります .
Safety and Hazards
特性
IUPAC Name |
3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-19-12-6-8-13(9-7-12)20-11-10-17-14-4-2-3-5-15(14)21-16(17)18/h2-9H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIAQYDCNIBFFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3SC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

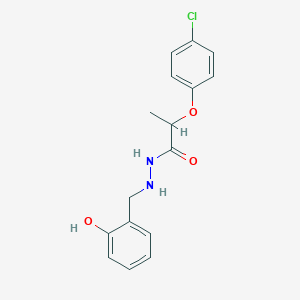
![3-methoxy-N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B352943.png)
![1-(4-Chlorophenyl)-3-[(3,5-dimethylpyrazol-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B352947.png)
![3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one](/img/structure/B352951.png)
![3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B352954.png)
![N-(1-adamantyl)-4-[4-(benzenesulfonyl)piperazin-1-yl]-3-nitrobenzamide](/img/structure/B352955.png)
![2-[2-(2-oxo-1,3-benzoxazol-3(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B352958.png)
![3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352959.png)
![3-[2-(4-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352963.png)
